molecular formula C6H10ClN3 B1430359 3-chloro-5-isopropyl-1-methyl-1H-1,2,4-triazole CAS No. 1545328-98-0

3-chloro-5-isopropyl-1-methyl-1H-1,2,4-triazole

Cat. No.: B1430359
CAS No.: 1545328-98-0
M. Wt: 159.62 g/mol
InChI Key: QVQDWEVPPDYXDA-UHFFFAOYSA-N
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Description

3-chloro-5-isopropyl-1-methyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. The presence of chlorine, isopropyl, and methyl groups in its structure makes it a unique compound with specific chemical properties and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-isopropyl-1-methyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-1-methyl-1H-1,2,4-triazole with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-isopropyl-1-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

    Substitution: Formation of 3-azido-5-isopropyl-1-methyl-1H-1,2,4-triazole, 3-thiocyanato-5-isopropyl-1-methyl-1H-1,2,4-triazole, etc.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of this compound derivatives with reduced functional groups.

Scientific Research Applications

3-chloro-5-isopropyl-1-methyl-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.

    Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-1-methyl-1H-1,2,4-triazole
  • 5-isopropyl-1-methyl-1H-1,2,4-triazole
  • 3-chloro-5-methyl-1H-1,2,4-triazole

Uniqueness

3-chloro-5-isopropyl-1-methyl-1H-1,2,4-triazole is unique due to the presence of both chlorine and isopropyl groups, which impart specific chemical properties and reactivity. This combination of substituents can influence the compound’s biological activity, making it a valuable molecule for various applications.

Properties

IUPAC Name

3-chloro-1-methyl-5-propan-2-yl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN3/c1-4(2)5-8-6(7)9-10(5)3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQDWEVPPDYXDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NN1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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